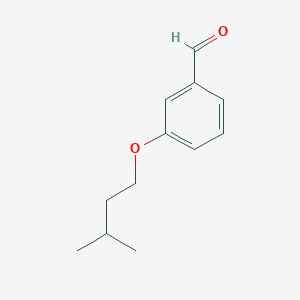

![molecular formula C10H14N2O4S B1417897 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid CAS No. 1207326-84-8](/img/structure/B1417897.png)

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Vue d'ensemble

Description

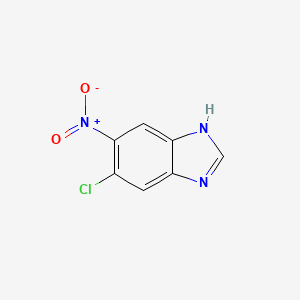

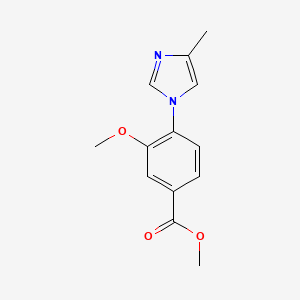

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is a chemical compound. It contains a total of 31 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 31 bonds; 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .

Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid molecule . The molecule contains a total of 46 bond(s) .Applications De Recherche Scientifique

Anomalous Red-Shifted Fluorescence

- Microsolvation Effects in Fluorescence : Ion-depletion IR spectroscopy showed that at least two water molecules in complexes with 4-(dimethylamino)benzoic acid methyl ester (a related compound to 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid) are needed for anomalous red-shifted fluorescence to occur in the gas phase. This finding emphasizes the role of specific microsolvation in altering photophysical properties (Zakharov et al., 2009).

Pharmacokinetics Study

- Pharmacokinetic Analysis : A study on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester (closely related to the requested compound) in rats revealed details about its pharmacokinetics, including absorption and distribution after oral and intravenous administrations. This research is crucial for understanding how similar compounds behave in biological systems (Xu et al., 2020).

In Vitro Metabolic Studies

- Metabolic Pathway Investigation : Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified the formation of a metabolite closely resembling the structure of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid. This study is significant for understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).

Chemical Synthesis and Modification

- Synthesis Methodology : An article described a convenient method for preparing 4-(methylsulfonyl)benzoic acid, which can be seen as a derivative of the compound . This approach offers insights into efficient and environmentally friendly synthesis methods for similar compounds (Yin, 2002).

Photophysical Studies

- Photophysical Properties Exploration : The study of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid revealed unique photophysical properties, indicating broad red-shifted emission bands even in non-polar environments. This type of research contributes to the understanding of photophysical behaviors of related compounds (Ghosh et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-[dimethylsulfamoyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-11(2)17(15,16)12(3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNUOFHTPVKBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

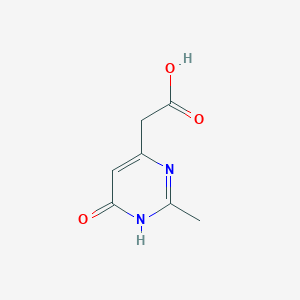

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)

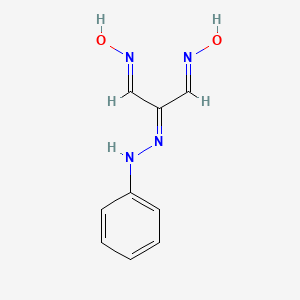

![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)

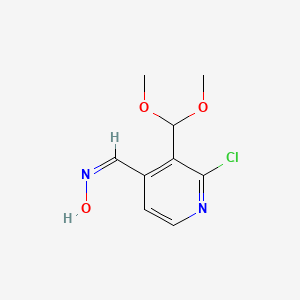

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)